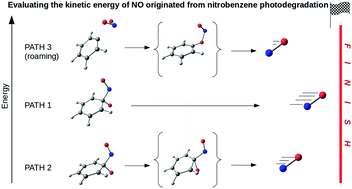How important is roaming in the photodegradation of nitrobenzene?†
Physical Chemistry Chemical Physics Pub Date: 2020-06-15 DOI: 10.1039/D0CP02077J
Abstract
At low excitation energies nitrobenzene photoreleases NO with low translational and rotational energy, while at higher excitation energies NO is photoreleased with both low and high translational and rotational energy. The fast products are formed through a singlet–triplet crossing (STC) region featuring an oxaziridine ring, while a ground state roaming mechanism was suggested to produce the slow molecules. Computing translational and rotational energies performing CASSCF classical dynamics, we here prove how the same oxaziridine STC can account for both fast and slow photoproducts, depending on the region of the seam through which the ground state is populated. A roaming-type STC/CI has also been characterized, from which slow NO molecules can also be formed through a roaming photodegradation mechanism, here in the excited state. The higher accessibility of the oxaziridine STC mechanism, 1.53 eV lower in energy than the roaming path, questions the contribution of roaming in nitrobenzene NO photoproduction.


Recommended Literature
- [1] A heterotriangulene polymer for air-stable organic field-effect transistors†
- [2] Notes
- [3] Host–guest energetic materials constructed by incorporating oxidizing gas molecules into an organic lattice cavity toward achieving highly-energetic and low-sensitivity performance†
- [4] Synthesis and photophysical properties of multimetallic gold/zinc complexes of (P,N,N,N,P) and (P,N,N) ligands†
- [5] Highly enantioselective organocatalytic Strecker reaction of cyclic N-acyl trifluoromethylketimines: synthesis of anti-HIV drug DPC 083†
- [6] Unrolling the hydrogen bond properties of C–H···O interactions
- [7] Hexanuclear Cu3O–3Cu triazole-based units as novel core motifs for high nuclearity copper(ii) frameworks†
- [8] The effects of dietary selenomethionine on tissue-specific accumulation and toxicity of dietary arsenite in rainbow trout (Oncorhynchus mykiss) during chronic exposure†
- [9] Ultrathin porous NiO nanoflake arrays on nickel foam as an advanced electrode for high performance asymmetric supercapacitors†
- [10] Enhanced protein internalization and efficient endosomal escape using polyampholyte-modified liposomes and freeze concentration†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 197794-83-5
-
CAS no.: 108694-93-5
-
CAS no.: 14941-53-8









